
Propargylcholine (bromide)
Overview
Description
Propargylcholine (bromide) is a choline analogue containing a terminal propargyl group. This compound can be incorporated into all classes of choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin, labeling these phospholipids for various biochemical and metabolic studies . It is widely used in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of propargyl bromide with choline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of propargylcholine (bromide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through various techniques, such as recrystallization or chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Click Chemistry Reactions
Propargylcholine bromide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules, forming stable triazole linkages. This reaction is critical for its application in biochemical labeling .
Metabolic Incorporation and Stability
Propargylcholine bromide is metabolically incorporated into choline phospholipids (e.g., phosphatidylcholine, sphingomyelin) in cells and organisms. Its stability and turnover kinetics are critical for tracking lipid dynamics .
Key Findings
-
Incorporation Kinetics :
-
Stability :
Cell Line | Concentration | Incubation Time | Observation |
---|---|---|---|
NIH 3T3 | 10–50 μM | 24 h | Strong concentration-dependent staining |
Rhesus monkey brain | 3.5–4.0 mg/kg (i.p.) | Daily for 6 days | Sustained myelin labeling |
Mass Spectrometry Detection
Propargylcholine phospholipids can be detected via tandem mass spectrometry (MS/MS) using a C171 reporter , which enhances ionization efficiency and introduces a diagnostic neutral loss (NL) of 73.09 Da .
Methodology
-
Click Reaction : Propargylcholine phospholipids react with the C171 reporter (azide-containing quaternary ammonium group) under CuAAc conditions.
-
MS Analysis :
Key Research Findings
-
Phospholipase Sensitivity : Staining is abolished by phospholipase C treatment, confirming incorporation into phospholipids .
-
Subcellular Localization : Colocalizes with mitochondrial, ER, and Golgi markers, indicating broad membrane involvement .
This comprehensive analysis highlights Propargylcholine bromide’s versatility in biochemical labeling and its utility in studying lipid metabolism. Its reactivity, stability, and compatibility with advanced detection methods make it a valuable tool in cellular and in vivo studies.
Scientific Research Applications
Metabolic Labeling of Phospholipids
Propargylcholine serves as a valuable marker for studying choline-containing phospholipids in vivo. It can be metabolically incorporated into phospholipids, allowing researchers to trace and visualize lipid metabolism within cells.
- Incorporation Kinetics : Studies have shown that propargylcholine can be incorporated into cultured cells within 30 minutes, with significant labeling visible after 3 to 6 hours. This rapid incorporation makes it a useful tool for real-time studies of lipid dynamics .
- Stability and Turnover : The stability of propargylcholine-labeled phospholipids has been assessed through pulse-chase experiments, demonstrating its utility in tracking phospholipid turnover in cellular environments .
Live-Cell Imaging Techniques
Propargylcholine is utilized in advanced imaging techniques to visualize cellular processes.
- Stimulated Raman Scattering (SRS) Imaging : This technique allows for the visualization of alkyne-tagged biomolecules, including propargylcholine, in live cells. It enables researchers to study the dynamics of lipid metabolism and interactions within cellular environments .
- Click Chemistry Applications : Propargylcholine can be tagged with fluorescent azides via click chemistry, facilitating the imaging of its uptake and localization within cells. This method has shown high specificity for choline transporters, confirming the targeted delivery of propargylcholine into cells .
Cancer Research Applications
Propargylcholine has been explored for its potential applications in cancer research.
- Drug Response Assessment : Research indicates that propargylcholine can be used to assess the response of cancer cells to chemotherapeutic agents like cisplatin. The uptake of propargylcholine decreases significantly upon treatment with cisplatin, highlighting its potential as a biomarker for evaluating drug efficacy .
- Imaging Drug Responses : The use of propargylcholine in optical molecular imaging allows for rapid assessment of individual cancer cell responses to treatments, providing insights into metabolic changes prior to cell viability loss .
Quantitative Analysis of Lipid Metabolism
Recent advancements have introduced methods for quantitatively analyzing propargylcholine phospholipid metabolism.
- New Analytical Techniques : Innovative methods have been developed to quantitatively assess the metabolism of propargylcholine-labeled phospholipids, enhancing our understanding of lipid dynamics and their implications in health and disease .
Summary Table of Applications
Mechanism of Action
Propargylcholine (bromide) exerts its effects through the incorporation of its propargyl group into choline-containing phospholipids. This incorporation allows for the labeling and visualization of these phospholipids in cells and tissues . The alkyne group in propargylcholine (bromide) enables it to undergo click chemistry reactions with azide-containing molecules, facilitating the study of biochemical and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: An alkylating agent used in various organic synthesis reactions.
Choline Chloride: A common choline derivative used in the study of phospholipid metabolism.
Uniqueness
Propargylcholine (bromide) is unique due to its ability to incorporate into choline-containing phospholipids and its utility in click chemistry reactions. This makes it a valuable tool for labeling and studying phospholipids with high sensitivity and spatial resolution .
Biological Activity
Propargylcholine (bromide), an alkynyl derivative of choline, has garnered attention in recent research for its role in phospholipid synthesis and potential applications in cancer diagnostics and treatment. This article explores the biological activity of propargylcholine, focusing on its synthesis, metabolic incorporation, and implications in cancer biology.
Chemical Structure and Properties
Propargylcholine (bromide) is characterized by a propargyl group replacing one of the methyl groups in choline. This modification enhances its utility as a marker for studying phospholipid metabolism due to its unique chemical properties. It is soluble in organic solvents such as ethanol and DMSO, making it suitable for various experimental applications .
Synthesis and Metabolic Incorporation
Propargylcholine can be synthesized through a straightforward chemical process involving dimethylethanolamine. Once synthesized, it can be incorporated into cellular membranes, replacing natural choline in phospholipids. Studies have shown that the incorporation rates are proportional to the concentration of propargylcholine used, with significant amounts being integrated into phosphatidylcholine (PtdCho) and sphingomyelin (SM) pools within cells .
Table 1: Incorporation Rates of Propargylcholine into Phospholipids
Concentration (μM) | % Incorporation into PtdCho | % Incorporation into SM |
---|---|---|
100 | 18% | 5% |
250 | 33% | 10% |
500 | 44% | 15% |
Biological Activity and Mechanisms
The biological activity of propargylcholine is primarily linked to its role in enhancing autophagy and affecting cancer cell metabolism. Research indicates that propargylcholine promotes the synthesis of choline phospholipids, which are vital for maintaining cellular membrane integrity and function during autophagic processes .
Case Study: Cancer Cell Imaging
In a study involving head and neck cancer patients, propargylcholine was used as a fluorescent marker to distinguish between neoplastic and normal tissues. The mean fluorescence intensity (MFI) of neoplastic tissues was found to be four to five times higher than that of normal tissues, demonstrating propargylcholine's potential as a diagnostic tool in oncology . This study utilized advanced imaging techniques, including confocal microscopy, to visualize the uptake and retention of propargylcholine within tissues.
Pharmacological Implications
Given its ability to enhance phospholipid synthesis and alter membrane dynamics, propargylcholine may serve as a therapeutic agent targeting metabolic pathways in cancer cells. The modulation of choline metabolism is particularly relevant in oncogenesis, where altered lipid profiles are often observed. By promoting the synthesis of specific phospholipids, propargylcholine could potentially influence tumor progression and response to therapies .
Q & A
Basic Research Questions
Q. What is the biochemical role of propargylcholine bromide in microbial metabolism, and how can this be experimentally validated?
Propargylcholine bromide is a choline analog modified with an alkyne group, which inhibits choline catabolism in Pseudomonas aeruginosa by targeting Dgc enzymes involved in dimethylglycine demethylation . To validate its role:
- Assay Design : Use enzyme activity assays (e.g., colorimetric or fluorometric methods) to measure inhibition kinetics. Compare choline degradation rates in bacterial lysates with/without propargylcholine bromide.
- Controls : Include untreated controls and analogs (e.g., α-NETA, a known choline acetyltransferase inhibitor) to confirm specificity .
- Data Interpretation : Calculate IC₅₀ values and use statistical models (e.g., nonlinear regression) to assess potency.
Q. How can researchers integrate propargylcholine bromide into studies of bacterial quorum sensing?
Propargylcholine bromide’s inhibition of choline catabolism may disrupt metabolic pathways linked to quorum sensing. Methodologically:
- Model Systems : Use P. aeruginosa biofilms or luciferase reporter strains to quantify signaling molecule production (e.g., acyl-homoserine lactones).
- Dose Optimization : Perform dose-response experiments to identify sub-inhibitory concentrations that affect signaling without impairing growth .
- Validation : Combine with transcriptomic analysis (RNA-seq) to identify downstream genes regulated by choline metabolism.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for propargylcholine bromide’s enzyme inhibition?
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address this:
- Standardization : Replicate assays under identical conditions (buffer composition, temperature) using purified enzymes.
- Cross-Validation : Compare results across multiple detection methods (e.g., HPLC for substrate depletion vs. fluorescence for real-time activity) .
- Structural Analysis : Use molecular docking or cryo-EM to assess binding interactions, which may explain variability in inhibition kinetics .
Q. How can researchers design a robust protocol to detect propargylcholine bromide in complex biological matrices?
Challenges include low concentrations and matrix interference. Methodological considerations:
- Sample Preparation : Use solid-phase extraction (SPE) or derivatization (e.g., with azide tags for click chemistry) to enhance detection specificity .
- Analytical Techniques : Employ LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Validate with spike-recovery experiments in relevant matrices (e.g., bacterial lysates) .
- Quality Control : Include internal standards (e.g., deuterated propargylcholine) to correct for matrix effects .
Q. What frameworks are optimal for formulating hypothesis-driven research questions about propargylcholine bromide’s dual role as an enzyme inhibitor and signaling modulator?
Use structured frameworks to ensure feasibility and novelty:
- PICO Format :
- Population : Bacterial strains with choline-dependent metabolism.
- Intervention : Propargylcholine bromide treatment.
- Comparison : Wild-type vs. mutant strains lacking Dgc enzymes.
- Outcome : Changes in biofilm formation or virulence factor expression .
Q. Methodological Guidance
Q. How should researchers address potential off-target effects of propargylcholine bromide in cellular assays?
- Counter-Screens : Test against related enzymes (e.g., acetylcholinesterase) using activity assays .
- Genetic Knockouts : Use CRISPR/Cas9 to delete target genes in model organisms and assess phenotypic rescue.
- Proteomic Profiling : Perform mass spectrometry to identify unintended protein interactions .
Q. What literature review strategies are critical for contextualizing propargylcholine bromide’s mechanisms within broader choline metabolism research?
- Keyword Expansion : Combine terms like “alkyne-modified choline analogs,” “bacterial catabolism,” and “enzyme inhibition” with Boolean operators (AND/OR) .
- Citation Mining : Use tools like Web of Science to track seminal papers citing propargylcholine bromide’s original discovery .
- Gap Analysis : Compare findings across disciplines (e.g., microbiology vs. enzymology) to identify underexplored interactions .
Properties
IUPAC Name |
2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUCZDUIQLBJB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC#C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.